2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-19-11-13-21(14-12-19)17-32-18-26(23-8-4-6-10-25(23)32)35-16-15-30-29(34)28(33)27-20(2)31-24-9-5-3-7-22(24)27/h3-14,18,31H,15-17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPDNSZGQSRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole rings, followed by the introduction of the thioether linkage and the oxoacetamide group. Common reagents used in these reactions include indole, methylbenzyl chloride, and thiol compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or alcohols.
Substitution: The indole rings can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro compounds in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related indole-based 2-oxoacetamides:
*Calculated using ChemDraw Professional 21.0.
Key Findings:
Structural Impact on Activity :
- Substituent Bulk : The adamantane-substituted analogs (e.g., 5a–y) exhibit enhanced binding to hydrophobic enzyme pockets due to their rigid, bulky structure, whereas the target compound’s 4-methylbenzyl group may offer moderate hydrophobicity .
- Electron-Withdrawing Groups : Fluorine (in ) and chlorine (in ) enhance metabolic stability and target affinity compared to the target compound’s methyl group.
- Linker Diversity : The thioethyl bridge in the target compound introduces conformational flexibility absent in analogs with direct aryl-aryl linkages (e.g., ).
Synthetic Challenges :
- The thioether formation in the target compound likely requires stringent anhydrous conditions and catalysts (e.g., KI or CuI), unlike the straightforward amide couplings in .
- Steric hindrance from the dual indole cores may reduce reaction yields compared to single-indole derivatives .
Notes
Limitations in Evidence : Direct comparative data for the target compound are absent in the provided literature. Inferences are drawn from structurally related molecules.
Therapeutic Prospects : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses derived from structural analogs.
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. The unique structural features of this compound, including the indole moiety and thioether linkage, suggest a diverse range of biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit significant biological activities, including anticancer, antifungal, and antibacterial properties. The specific compound has been evaluated for its anticancer potential, particularly against various human cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives. For instance, compounds similar to the one in focus have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Key Findings:
- Cell Line Testing : The compound was tested against several human melanoma cell lines (e.g., A375, WM164, M14). Results indicated that derivatives with bulky groups on the indole ring exhibited reduced activity, while methyl substitutions significantly increased antiproliferative effects .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and induction of DNA damage, which are critical pathways in cancer cell proliferation .
Case Studies
Several case studies have explored the biological activity of similar indole derivatives:
- Study on Indole Derivatives :
- Indole-Based Anticancer Agents :
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Indole Derivative 1 | A375 | 1.6 | Tubulin inhibition |
| Indole Derivative 2 | WM164 | 4.5 | DNA damage induction |
| Indole Derivative 3 | M14 | 8.0 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
